![molecular formula C16H13N5O2S B276435 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276435.png)
6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is thought to interact with specific receptors or enzymes in the body. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have a range of biochemical and physiological effects. These effects can vary depending on the specific application, but may include changes in gene expression, alterations in protein activity, and modifications to cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target specific biological processes. This can allow researchers to more precisely investigate the mechanisms underlying various physiological processes. However, there are also limitations to its use, including the potential for off-target effects and the need for specialized equipment and expertise.
Future Directions
There are many potential future directions for research involving 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action and its effects on specific biological processes.
2. Development of new synthetic methods for producing the compound.
3. Exploration of the compound's potential applications in drug discovery and development.
4. Investigation of the compound's potential as a therapeutic agent for various diseases and conditions.
5. Examination of the compound's effects on various cellular signaling pathways and its potential for use in cancer research.
6. Development of new techniques for delivering the compound to specific tissues or cells.
Conclusion
In conclusion, 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a valuable tool for investigating various biological processes. Its unique properties and selective targeting make it a promising candidate for future research in a wide range of fields. With further study and development, this compound has the potential to lead to new discoveries and advancements in scientific research.
Synthesis Methods
The synthesis of 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires specialized equipment and expertise. The exact procedure can vary depending on the specific application, but typically involves the use of various reagents and solvents to facilitate the reaction.
Scientific Research Applications
The primary application of 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in scientific research. This compound has been shown to have a wide range of potential uses, including as a tool for studying the mechanisms of various biological processes.
properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-22-10-6-7-11(13(9-10)23-2)15-20-21-14(18-19-16(21)24-15)12-5-3-4-8-17-12/h3-9H,1-2H3 |
InChI Key |
YABDZSWZBWOCNK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.